molecular formula C19H21F17O B100324 11-(Perfluoro-n-octyl)undec-10-en-1-ol CAS No. 15364-19-9

11-(Perfluoro-n-octyl)undec-10-en-1-ol

Cat. No.: B100324
CAS No.: 15364-19-9
M. Wt: 588.3 g/mol
InChI Key: MUCVGEGAZDOIDJ-UHFFFAOYSA-N
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Description

11-(Perfluoro-n-octyl)undec-10-en-1-ol: is a fluorinated alcohol compound with the molecular formula C19H21F17O and a molecular weight of 588.34 g/mol . This compound is characterized by its long perfluorinated carbon chain, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-(Perfluoro-n-octyl)undec-10-en-1-ol typically involves the following steps:

    Alkylation: The perfluorinated carbon chain is then alkylated with an appropriate alkylating agent to introduce the undec-10-en-1-ol moiety.

    Purification: The final product is purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. Large-scale reactors and specialized equipment are used to ensure efficient and safe production. Quality control measures, such as gas chromatography and mass spectrometry, are employed to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 11-(Perfluoro-n-octyl)undec-10-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry:

    Surfactants: The compound is used in the synthesis of surfactants due to its hydrophobic and lipophobic properties.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

Biology:

    Biomolecular Studies: The compound is used in studies involving protein-ligand interactions and membrane dynamics due to its unique fluorinated structure.

Medicine:

    Drug Delivery: Its hydrophobic nature makes it suitable for encapsulating hydrophobic drugs, improving their solubility and bioavailability.

Industry:

Mechanism of Action

The mechanism of action of 11-(Perfluoro-n-octyl)undec-10-en-1-ol is primarily attributed to its fluorinated carbon chain. The presence of fluorine atoms imparts unique properties such as:

Comparison with Similar Compounds

    Perfluorooctanoic acid (PFOA): Similar in having a perfluorinated carbon chain but differs in functional groups.

    Perfluorooctanesulfonic acid (PFOS): Another perfluorinated compound with a sulfonic acid group instead of a hydroxyl group.

    Perfluorodecalin: A perfluorinated compound used in oxygen transport and blood substitutes.

Uniqueness: 11-(Perfluoro-n-octyl)undec-10-en-1-ol stands out due to its unique combination of a long perfluorinated chain and a hydroxyl group, providing a balance of hydrophobicity and reactivity. This makes it versatile for applications in surfactants, coatings, and biomedical research .

Properties

IUPAC Name

12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-heptadecafluorononadec-10-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F17O/c20-12(21,10-8-6-4-2-1-3-5-7-9-11-37)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h8,10,37H,1-7,9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCVGEGAZDOIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F17O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880219
Record name 11-(Perfluoro-n-octyl)undec-10-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15364-19-9
Record name 11-(Perfluoro-n-octyl)undec-10-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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